1-(4-isopropyl-3-methylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
Description
This compound belongs to the pyrrolidinecarboxamide class, characterized by a central pyrrolidinone ring substituted at the 1- and 3-positions.
Properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14(2)19-7-6-18(9-15(19)3)24-13-17(10-20(24)25)21(26)23-12-16-5-4-8-22-11-16/h4-9,11,14,17H,10,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVVYUNNFBUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CN=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-isopropyl-3-methylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known by its DrugBank ID DB07279, is a small molecule with potential biological activities. This compound is categorized under organic compounds, specifically as an N,N-dialkyl-m-toluamide. It has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : N-ethyl-3-methyl-N-(propan-2-yl)-5-[(2S)-2-[(pyridin-4-yl)amino]propoxy]benzamide
- Chemical Formula : C21H29N3O2
- Molecular Weight : 355.47 g/mol
- CAS Number : Not available
- DrugBank Accession Number : DB07279
The structure of this compound includes a pyrrolidine ring, which is significant for its biological activity. The presence of the pyridine moiety suggests potential interactions with various biological targets, particularly in neurological and cancer-related pathways.
Research indicates that this compound may interact with several biological pathways:
- CYP450 Enzyme Interactions :
- P-glycoprotein Interaction :
- Anticancer Properties :
Antimicrobial Activity
Some derivatives related to this compound have shown promising antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and E. coli. These findings highlight its potential use in treating infections caused by antibiotic-resistant strains .
Case Studies
- In Vitro Studies :
- In Silico Studies :
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, predictions suggest favorable human intestinal absorption and moderate blood-brain barrier penetration, which could enhance its therapeutic applications in neurological disorders .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of structurally related pyrrolidinecarboxamide derivatives:
*Estimated based on structural analogs.
†Calculated using fragment-based methods (e.g., ).
Key Observations:
- Steric Bulk : The 2-naphthalenyl group in contributes to a higher molecular weight (422.48) and LogP (~5.0–5.5), which may limit bioavailability.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl, pyridinylmethyl) and carboxamide linkage .
- LC-MS : Validates molecular weight (expected ~380–400 g/mol) and detects impurities.
- X-ray crystallography : Resolves stereochemistry at the pyrrolidine ring’s 3-position .
How can researchers optimize regioselectivity during the introduction of the 3-pyridinylmethyl group?
Q. Advanced
- Use protecting groups (e.g., Boc for amines) to direct substitution to the pyridine’s 3-position.
- Catalytic systems : Pd-based catalysts for Suzuki coupling if pre-functionalized pyridinyl intermediates are used.
- Monitor reaction progress via TLC with UV-active spots or in-situ FTIR to track carboxamide formation .
What methodologies are recommended for evaluating this compound’s solubility and stability in biological assays?
Q. Basic
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Centrifugation (14,000 rpm, 10 min) removes particulates.
- Stability testing : Incubate at 37°C in pH 7.4 buffer. Analyze degradation via HPLC at 0, 6, 24, and 48 hours .
How can conflicting data on biological activity (e.g., anti-inflammatory vs. no effect) be resolved?
Q. Advanced
- Dose-response curves : Test across a wide concentration range (nM to µM) to identify therapeutic windows.
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme involvement.
- Orthogonal assays : Combine enzymatic inhibition assays with cell-based readouts (e.g., NF-κB luciferase reporters) .
What computational strategies predict binding affinity for potential targets like kinases or GPCRs?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Pharmacophore modeling : Align compound features (e.g., carboxamide H-bond donors) with known active sites .
How can researchers address low yields in the final cyclization step?
Q. Advanced
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate consumption .
What strategies validate the compound’s purity for in vivo studies?
Q. Advanced
- HPLC-MS/MS : Achieve >98% purity with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid).
- Elemental analysis : Confirm C, H, N composition within 0.4% of theoretical values.
- Residual solvent testing : GC-MS to ensure DMF/THF levels <500 ppm (ICH guidelines) .
How do structural modifications (e.g., fluorination of the phenyl group) impact metabolic stability?
Q. Advanced
- Microsomal stability assays : Compare parent compound vs. fluorinated analogs in human liver microsomes (HLM).
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA).
- Metabolite ID : HR-MS/MS to detect oxidative or hydrolytic metabolites .
What in vitro models are suitable for assessing neurotoxicity or off-target effects?
Q. Advanced
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk.
- Neuronal cell lines : SH-SY5Y or iPSC-derived neurons treated at 1–100 µM for 72 hours; measure viability via MTT.
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
